1,2-Diphenyl-2-(quinolin-3-yl)ethan-1-one
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Overview
Description
1,2-DIPHENYL-2-(QUINOLIN-3-YL)ETHANONE is a complex organic compound that features a quinoline moiety attached to a diphenyl ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-DIPHENYL-2-(QUINOLIN-3-YL)ETHANONE typically involves the condensation of quinoline derivatives with benzophenone derivatives. One common method includes the use of Friedel-Crafts acylation, where quinoline is reacted with benzophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,2-DIPHENYL-2-(QUINOLIN-3-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Quinoline carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
1,2-DIPHENYL-2-(QUINOLIN-3-YL)ETHANONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimalarial agents.
Mechanism of Action
The mechanism of action of 1,2-DIPHENYL-2-(QUINOLIN-3-YL)ETHANONE involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial DNA gyrase, while its anticancer properties might involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Quinoline: A simpler analog with a wide range of biological activities.
Benzophenone: A structural analog used in organic synthesis and as a UV blocker.
Chalcones: Compounds with a similar backbone, known for their diverse pharmacological properties.
Uniqueness: 1,2-DIPHENYL-2-(QUINOLIN-3-YL)ETHANONE stands out due to its combined structural features of quinoline and diphenyl ethanone, which confer unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in both research and industrial contexts .
Properties
CAS No. |
918648-57-4 |
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Molecular Formula |
C23H17NO |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1,2-diphenyl-2-quinolin-3-ylethanone |
InChI |
InChI=1S/C23H17NO/c25-23(18-11-5-2-6-12-18)22(17-9-3-1-4-10-17)20-15-19-13-7-8-14-21(19)24-16-20/h1-16,22H |
InChI Key |
NVUSMKJPQIFUGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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